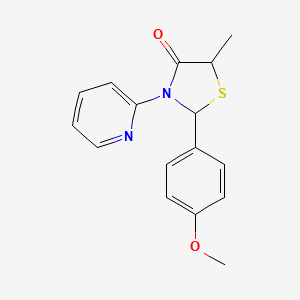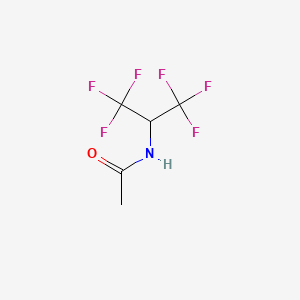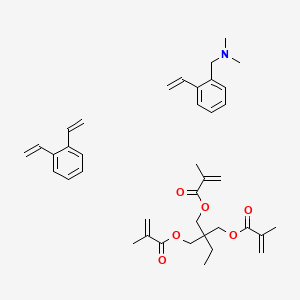
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is a complex organic compound with a diverse range of applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene typically involves electrophilic aromatic substitution reactions.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can be synthesized through esterification reactions involving 2-methylprop-2-enoic acid and 2,2-bis(hydroxymethyl)butane . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch or continuous processes. For example, the production of 1,2-bis(ethenyl)benzene may involve the use of high-pressure reactors to ensure efficient conversion of reactants to products. Similarly, the esterification process for 2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can be optimized using catalysts and controlled temperature conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(ethenyl)benzene undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can undergo:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Polymerization: The compound can undergo free radical polymerization to form polymers with various applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Polymerization: Free radical initiators such as benzoyl peroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Hydrolysis: Alcohols and carboxylic acids.
Polymerization: Polymers with varying properties.
Wissenschaftliche Forschungsanwendungen
1,2-bis(ethenyl)benzene and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate is particularly valuable in:
Polymer Science: Used as a monomer in the synthesis of specialty polymers with unique properties.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action for these compounds involves their interaction with various molecular targets and pathways:
1,2-bis(ethenyl)benzene: Undergoes electrophilic aromatic substitution, where the ethenyl groups act as electron-donating groups, stabilizing the intermediate carbocation and facilitating the reaction.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate: Participates in polymerization reactions through the formation of free radicals, which propagate the polymer chain growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar to 1,2-bis(ethenyl)benzene but with a single ethenyl group.
Trimethylolpropane triacrylate: Similar to 2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate but with three acrylate groups.
Uniqueness
1,2-bis(ethenyl)benzene: The presence of two ethenyl groups provides unique reactivity and potential for forming complex derivatives.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate: The combination of multiple ester groups and a central butyl backbone offers versatility in polymer synthesis and material applications.
Eigenschaften
CAS-Nummer |
65899-89-0 |
|---|---|
Molekularformel |
C39H51NO6 |
Molekulargewicht |
629.8 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H26O6.C11H15N.C10H10/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7;1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h2,4,6,8-11H2,1,3,5,7H3;4-8H,1,9H2,2-3H3;3-8H,1-2H2 |
InChI-Schlüssel |
LAGNLNDDWQSHOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C.CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C |
Verwandte CAS-Nummern |
65899-89-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
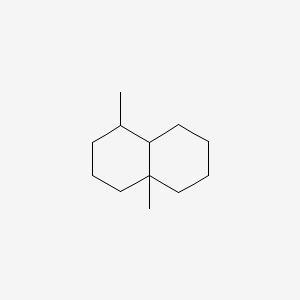
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

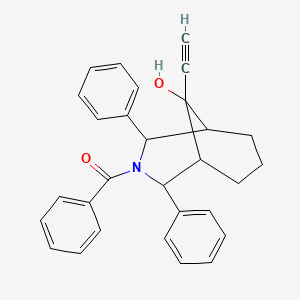

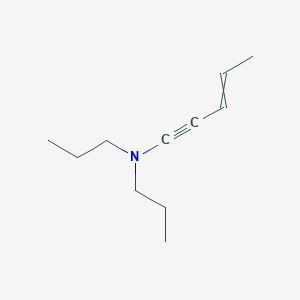
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
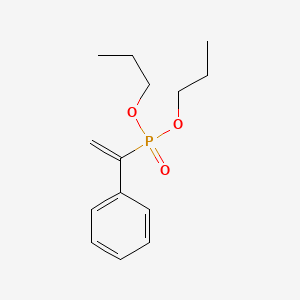
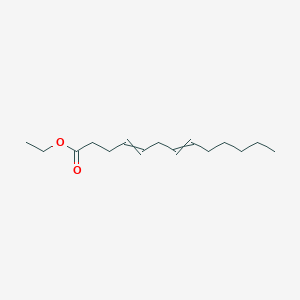

![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
